molecular formula C10H15N3O B2613303 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane CAS No. 2320142-38-7

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane

Cat. No.: B2613303
CAS No.: 2320142-38-7
M. Wt: 193.25
InChI Key: LIKGBBZAAQUWJI-UHFFFAOYSA-N
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Description

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features a pyrimidine ring fused with an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyrimidine-4-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxazepane ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidin-4(3H)-one and its derivatives.

    Oxazepane Derivatives: Compounds with similar oxazepane rings but different substituents.

Uniqueness

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane is unique due to its specific combination of a pyrimidine ring and an oxazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(6-methylpyrimidin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-9-7-10(12-8-11-9)13-3-2-5-14-6-4-13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGBBZAAQUWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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